molecular formula C21H15F3N4O2S B2454370 1-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1797268-13-3

1-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2454370
CAS No.: 1797268-13-3
M. Wt: 444.43
InChI Key: UEFQMNKPZQAFCB-UHFFFAOYSA-N
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Description

1-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H15F3N4O2S and its molecular weight is 444.43. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-30-18)17-10-5-11-31-17/h1-11H,12H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFQMNKPZQAFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that exhibits significant biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a urea linkage and a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties. The presence of thiophene and trifluoromethyl groups enhances its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • HepG-2 (liver cancer)
    • A-549 (lung cancer)
    • MCF-7 (breast cancer)

Research indicates that derivatives containing the oxadiazole ring can induce apoptosis and cell cycle arrest in these cell lines. For instance, compounds similar to the one discussed have demonstrated IC50 values indicating effective cytotoxicity:

Compound Cell Line IC50 Value (µM)
1HepG-24.37 ± 0.7
2A-5498.03 ± 0.5
3MCF-7<10.0

These results suggest that modifications to the oxadiazole structure can enhance anticancer potency significantly .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of DNA synthesis : Targeting key enzymes involved in DNA replication.
  • Induction of Apoptosis : Activation of apoptotic pathways through increased expression of pro-apoptotic proteins like p53 and caspase activation .
  • Disruption of Tubulin Polymerization : Affecting microtubule dynamics which is crucial for cell division .

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:

Pathogen Activity
Staphylococcus aureusModerate to strong
Escherichia coliModerate
Candida albicansModerate

Studies have shown that oxadiazole derivatives possess antibacterial and antifungal properties, making them suitable candidates for further development as antimicrobial agents .

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted on a series of oxadiazole derivatives indicated that modifications at the phenyl positions led to increased cytotoxicity against A-549 cells. The best-performing derivative was noted to have an IC50 value significantly lower than existing chemotherapeutics .
  • Antimicrobial Evaluation :
    • A comprehensive screening of various oxadiazole derivatives revealed that certain substitutions increased activity against Mycobacterium bovis, highlighting the potential for developing new antitubercular agents from this scaffold .

Chemical Reactions Analysis

Reactivity of the Urea Moiety

The urea group (–NH–CO–NH–) is susceptible to hydrolysis and nucleophilic substitution under specific conditions:

  • Acidic Hydrolysis : Cleavage of the urea linkage generates aniline derivatives and carbamic acid intermediates, which further decarboxylate. For example, under HCl/EtOH reflux, the urea group may yield 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline and 2-(trifluoromethyl)phenyl isocyanate .

  • Basic Hydrolysis : In NaOH/H₂O, urea decomposes to ammonia and corresponding phenyl derivatives .

Table 1: Hydrolysis Reactions of the Urea Group

ConditionReactantsProductsYield (%)Source
HCl/EtOH, ΔUrea compound2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline + Isocyanate~75
NaOH/H₂O, RTUrea compoundAmmonia + 2-((oxadiazolyl)methyl)phenol + 2-(trifluoromethyl)phenol~60

1,2,4-Oxadiazole Ring Reactions

The 1,2,4-oxadiazole ring participates in cycloadditions, ring-opening, and electrophilic substitutions:

  • Nucleophilic Attack : The oxadiazole’s N–O bond is reactive toward nucleophiles. For instance, treatment with hydroxylamine leads to ring opening and formation of amidoxime derivatives .

  • Electrophilic Substitution : The electron-deficient oxadiazole ring undergoes substitution at the 5-position. Halogenation (e.g., Cl₂/FeCl₃) introduces halogens, enhancing bioactivity .

Table 2: Reactivity of the 1,2,4-Oxadiazole Ring

Reaction TypeReagents/ConditionsProductApplicationSource
Nucleophilic ring openingNH₂OH·HCl, TBAF, THF, RTAmidoxime intermediatePrecursor for heterocycles
Electrophilic chlorinationCl₂, FeCl₃, DCM, 0°C5-Chloro-1,2,4-oxadiazole derivativeAntimicrobial agents

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, nitration) and cross-coupling reactions:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 5-position of thiophene, modifying electronic properties .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization .

Trifluoromethylphenyl Group Stability

The –CF₃ group is highly stable under acidic/basic conditions but participates in:

  • Radical Reactions : Under UV light, the C–F bond undergoes homolytic cleavage, forming aryl radicals for coupling .

  • Nucleophilic Aromatic Substitution : Electron-withdrawing –CF₃ activates the phenyl ring for substitution with strong nucleophiles (e.g., –OH, –NH₂) .

Cross-Reactivity Between Functional Groups

  • Oxadiazole-Urea Interaction : The electron-withdrawing oxadiazole enhances urea’s acidity, facilitating deprotonation (pKa ~8.5) and metal coordination .

  • Thiophene-Oxadiazole Conjugation : π-Conjugation between thiophene and oxadiazole stabilizes transition states in cycloadditions .

Biological Activity and Reaction Byproducts

The compound’s metabolites (e.g., hydrolyzed urea products) retain bioactivity:

  • Anticancer Activity : Hydrolysis byproducts show inhibitory effects on BRAF kinase (IC₅₀ = 2.39–3.90 μM) .

  • Antimicrobial Activity : Chlorinated oxadiazole derivatives exhibit zone inhibition diameters of 12–15 mm against E. coli and S. aureus .

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